molecular formula C21H43NS2 B14737816 Octadecyl dimethylcarbamodithioate CAS No. 6313-73-1

Octadecyl dimethylcarbamodithioate

Cat. No.: B14737816
CAS No.: 6313-73-1
M. Wt: 373.7 g/mol
InChI Key: JIWQUCAJNFTJII-UHFFFAOYSA-N
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Description

Octadecyl dimethylcarbamodithioate is a long-chain organic compound featuring an 18-carbon (octadecyl) chain linked to a dimethylcarbamodithioate functional group. This group combines a carbamate backbone with a dithiocarbamate moiety, which is known for its metal-chelating and surfactant properties. While direct studies on this compound are absent in the provided evidence, its structural analogs—such as sodium octadecyl sulfate, octadecyl chloride, and octadecyl-bonded silicas—highlight the versatility of octadecyl derivatives in colloid science, lubrication, and chromatography . The dimethylcarbamodithioate group likely enhances its reactivity and stability compared to other octadecyl compounds, though specific applications require further empirical validation.

Properties

CAS No.

6313-73-1

Molecular Formula

C21H43NS2

Molecular Weight

373.7 g/mol

IUPAC Name

octadecyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C21H43NS2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(2)3/h4-20H2,1-3H3

InChI Key

JIWQUCAJNFTJII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC(=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl dimethylcarbamodithioate typically involves the reaction of octadecylamine with carbon disulfide and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C18H37NH2} + \text{CS2} + \text{(CH3)2SO4} \rightarrow \text{C21H43NS2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Octadecyl dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamodithioate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Octadecylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecyl dimethylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of octadecyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its dithiocarbamate moiety allows it to chelate metal ions, affecting enzyme activities and cellular processes.

Comparison with Similar Compounds

Sodium Octadecyl Sulfate

  • Functional Group : Sulfate (anionic surfactant).
  • Applications : Colloidal dispersions, titania particle stabilization.
  • Shifts in the isoelectric point of titania are independent of NaCl concentration, suggesting broad applicability across 1-1 salts and metal oxides .

Octadecyl Chloride

  • Functional Group : Chloride (neutral halogenated paraffin).
  • Applications : Lubricants, low-friction coatings.
  • Key Findings :
    • Exhibits low friction (µ ~0.1) in solid form but increases friction above its melting point (~20°C) .
    • Stable up to 300°C without forming reactive metallic chloride films .
  • Comparison : The carbamodithioate group’s sulfur atoms might enhance thermal stability or surface adhesion compared to halides, though reactivity with metal surfaces remains unstudied.

Octadecyl-Bonded Silicas

  • Functional Group : Silica-bonded octadecyl chains (C18).
  • Applications : High-performance liquid chromatography (HPLC).
  • Key Findings: Polymerically bonded octadecyl groups (e.g., Shim-pack GIS C18-P) enable baseline separation of planar/non-planar compounds like vitamin D2/D3 . Retention data for octadecyl silicas correlate with carbon coverage and mobile-phase composition .
  • Comparison : The dimethylcarbamodithioate group’s polarizable sulfur atoms could introduce unique selectivity in chromatographic separations, though hydrophobicity may differ from C18 silicas.

Octadecyl Isothiocyanate

  • Functional Group: Isothiocyanate (reactive organosulfur group).
  • Applications : Specialty chemicals, agrochemical intermediates.
  • Market Data :
    • Global production capacity reached 1,200 MT in 2023, with a projected CAGR of 4.5% (2024–2030) .
    • Dominant applications include pharmaceuticals and pesticides .
  • Comparison : The carbamodithioate group’s dithiocarbamate structure may offer distinct bioactivity or coordination chemistry compared to isothiocyanate’s electrophilic reactivity.

Data Tables

Table 1. Comparative Properties of Octadecyl Derivatives

Compound Functional Group Key Application Thermal Stability Key Reference Findings
Sodium Octadecyl Sulfate Sulfate (anionic) Colloidal dispersions Moderate Ethanol-insensitive zeta potential
Octadecyl Chloride Chloride Lubricants High (≤300°C) Low friction in solid state
Octadecyl-Bonded Silica C18 (hydrophobic) Chromatography High Planarity-based selectivity
Octadecyl Isothiocyanate Isothiocyanate Agrochemicals Moderate Market growth to 2030

Table 2. Chromatographic Performance of Octadecyl Derivatives

Compound Retention Mechanism Selectivity Example Reference
Octadecyl-Bonded Silica Hydrophobic interaction Vitamin D2/D3 separation
Sodium Octadecyl Sulfate Charge stabilization Titania colloid stabilization

Research Findings and Implications

  • Chromatography : The steric selectivity of C18 silicas highlights the need to explore carbamodithioate’s conformational effects on retention .

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